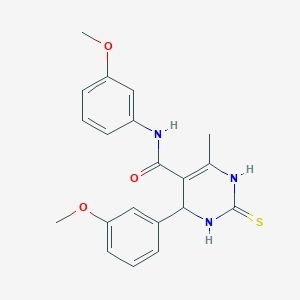
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EITP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EITP belongs to the class of thioxo-pyrimidine derivatives and has been found to exhibit promising biological activities that make it an attractive candidate for further investigation.
Wirkmechanismus
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS) and DNA damage. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been found to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also exhibits potent biological activity at low concentrations, making it an attractive candidate for further investigation. However, N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has some limitations in laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the investigation of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One of the most important directions is to further explore the molecular mechanisms of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide's anticancer activity. This will involve identifying the specific targets of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and elucidating the signaling pathways that are involved in its biological activity. Another future direction is to investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a therapeutic agent in animal models of cancer. This will involve evaluating the efficacy and safety of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo and identifying the optimal dosage and administration route. Finally, future studies should also investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in other diseases, such as inflammatory disorders and neurological disorders.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2-ethoxybenzoyl isothiocyanate with 4-isopropylphenyl hydrazine and 2-amino-4,6-dimethylpyrimidine in the presence of a base. The reaction yields N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a yellow crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is in the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Eigenschaften
Molekularformel |
C23H27N3O2S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H27N3O2S/c1-5-28-19-9-7-6-8-18(19)25-22(27)20-15(4)24-23(29)26-21(20)17-12-10-16(11-13-17)14(2)3/h6-14,21H,5H2,1-4H3,(H,25,27)(H2,24,26,29) |
InChI-Schlüssel |
FGSXYLQRYPCZNL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B295270.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295274.png)
![3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295276.png)
![3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295277.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295278.png)

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295282.png)

![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)

